N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20197750
InChI: InChI=1S/C19H24N6OS/c1-10(2)8-15-23-24-19(27-15)22-18(26)16-12-6-5-7-14(12)21-17-13(16)9-20-25(17)11(3)4/h9-11H,5-8H2,1-4H3,(H,22,24,26)
SMILES:
Molecular Formula: C19H24N6OS
Molecular Weight: 384.5 g/mol

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC20197750

Molecular Formula: C19H24N6OS

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide -

Specification

Molecular Formula C19H24N6OS
Molecular Weight 384.5 g/mol
IUPAC Name N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide
Standard InChI InChI=1S/C19H24N6OS/c1-10(2)8-15-23-24-19(27-15)22-18(26)16-12-6-5-7-14(12)21-17-13(16)9-20-25(17)11(3)4/h9-11H,5-8H2,1-4H3,(H,22,24,26)
Standard InChI Key XDDPRFBCOVYNKE-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=NN=C(S1)NC(=O)C2=C3C=NN(C3=NC4=C2CCC4)C(C)C

Introduction

Structural Identification and Molecular Characteristics

Core Scaffold and Substituent Analysis

The compound’s architecture comprises three fused heterocyclic systems:

  • A 1,3,4-thiadiazole ring substituted at position 5 with an isobutyl group.

  • A 1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine core, which includes a pyrazolopyridine moiety fused to a cyclopentane ring.

  • A carboxamide linker bridging the thiadiazole and pyrazolopyridine components, with an isopropyl group at position 1 of the pyridine ring.

The IUPAC name reflects this complexity: N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,5,7-tetraene-8-carboxamide. Key structural features include:

  • Thiadiazole moiety: The 1,3,4-thiadiazole ring contributes sulfur and nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability .

  • Pyrazolopyridine system: The fused pyrazolo[4,3-e]pyridine scaffold introduces planar aromaticity, facilitating interactions with biological targets like kinase ATP-binding pockets .

  • Cyclopentane fusion: The tetrahydrocyclopenta ring adds conformational rigidity, potentially improving target selectivity.

Table 1: Molecular Properties of the Compound

PropertyValue
Molecular FormulaC19H24N6OS\text{C}_{19}\text{H}_{24}\text{N}_{6}\text{OS}
Molecular Weight384.5 g/mol
SMILESCC(C)CC1=NN=C(S1)NC(=O)C2=C3C=NN(C3=NC4=C2CCC4)C(C)C
InChIKeyXDDPRFBCOVYNKE-UHFFFAOYSA-N
PubChem CID45490772

Synthetic Methodologies and Challenges

Retrosynthetic Strategy

The synthesis of this compound likely involves multi-step reactions, as inferred from analogous pathways for thiadiazole-pyrazolopyridine hybrids :

  • Thiadiazole Synthesis: 2-Amino-5-isobutyl-1,3,4-thiadiazole is prepared via cyclization of thiosemicarbazide with a substituted carboxylic acid under acidic conditions .

  • Pyrazolopyridine Construction: The pyrazolo[4,3-e]pyridine core is assembled via cyclocondensation of aminopyrazoles with cyclic ketones, followed by dehydrogenation .

  • Coupling Reactions: The carboxamide linker is introduced through nucleophilic acyl substitution between the pyrazolopyridine carboxylic acid derivative and the thiadiazole amine.

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagents/Conditions
1Thiadiazole ring formationThiosemicarbazide, H₂SO₄, 80°C
2Pyrazolopyridine cyclizationPOCl₃, DMF, reflux
3Carboxamide couplingEDC/HOBt, DMF, room temperature

Analytical Characterization

Structural confirmation requires advanced spectroscopic techniques:

  • NMR Spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR verify substituent positions and ring fusions.

  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular formula.

  • X-ray Crystallography: Resolves stereochemical ambiguities in the cyclopentane ring.

Target ClassExample TargetsPotential Indications
KinasesCDK2, EGFRCancer, inflammation
Microbial EnzymesDHFR, β-lactamaseAntibacterial/antifungal
NeurotransmittersGABAₐ receptorsAnxiety, epilepsy

Structure-Activity Relationships (SAR)

  • Thiadiazole Substituents: The isobutyl group at position 5 likely enhances lipophilicity, improving membrane permeability .

  • Pyrazolopyridine Modifications: The isopropyl group at position 1 may sterically hinder off-target interactions, increasing selectivity .

  • Carboxamide Linker: Acts as a hydrogen-bond donor/acceptor, critical for target binding.

Challenges in Development and Future Directions

Synthetic and Pharmacokinetic Hurdles

  • Complexity: Multi-step synthesis reduces yield and scalability.

  • Solubility: High logP (predicted ≈3.5) may limit aqueous solubility, necessitating prodrug strategies.

  • Metabolic Stability: The thiadiazole ring is prone to oxidative metabolism, requiring structural optimization.

Research Priorities

  • In Vitro Screening: Assess activity against kinase panels and microbial strains.

  • ADMET Profiling: Evaluate absorption, distribution, and toxicity in preclinical models.

  • Analog Synthesis: Explore substituent variations to optimize potency and safety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator